An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methoxyphenyl)propan-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxyphenyl)propan-1-ol, a valuable building block in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol and outlines the key analytical techniques for the thorough characterization of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Methoxyphenyl)propan-1-ol is presented below.
| Property | Value |
| CAS Number | 10493-37-5[1] |
| Molecular Formula | C₁₀H₁₄O₂[1] |
| Molecular Weight | 166.22 g/mol [1] |
| Boiling Point | 271.2 °C[1] |
| Appearance | Yellow oil[2] |
Synthesis Methodology
A common and effective method for the synthesis of 3-(2-Methoxyphenyl)propan-1-ol is the reduction of an appropriate precursor, such as an ester of 2-methoxycinnamic acid. The following protocol describes the synthesis via the reduction of ethyl 2-methoxycinnamate using lithium aluminum hydride (LAH), a potent reducing agent for esters.
Experimental Protocol: Reduction of Ethyl 2-Methoxycinnamate
Materials:
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Ethyl 2-methoxycinnamate
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Lithium aluminum hydride (LAH)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Ethyl acetate
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10% Sulfuric acid
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Ice bath
Procedure:
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Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
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LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared.
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Addition of Ester: A solution of ethyl 2-methoxycinnamate in anhydrous diethyl ether or THF is taken in the dropping funnel and added dropwise to the stirred LAH suspension at a controlled temperature, typically 0 °C (using an ice bath). The rate of addition should be slow enough to maintain a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure the complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LAH. This is followed by the cautious addition of water and then a 10% sulfuric acid solution to neutralize the reaction mixture and dissolve the aluminum salts.
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Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
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Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(2-Methoxyphenyl)propan-1-ol.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-(2-Methoxyphenyl)propan-1-ol from ethyl 2-methoxycinnamate.
Caption: Synthesis workflow for 3-(2-Methoxyphenyl)propan-1-ol.
Characterization Data
The synthesized 3-(2-Methoxyphenyl)propan-1-ol is characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-6.80 | m | 4H | Ar-H |
| 3.85 | s | 3H | -OCH ₃ |
| 3.65 | t | 2H | -CH ₂-OH |
| 2.70 | t | 2H | Ar-CH ₂- |
| 1.90 | m | 2H | -CH₂-CH ₂-CH₂- |
| 1.60 | br s | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data:
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | C -OCH₃ (Aromatic) |
| 130.5 | C -H (Aromatic) |
| 129.0 | C -CH₂ (Aromatic) |
| 127.5 | C -H (Aromatic) |
| 120.8 | C -H (Aromatic) |
| 110.5 | C -H (Aromatic) |
| 62.0 | -C H₂-OH |
| 55.3 | -OC H₃ |
| 32.5 | -CH₂-C H₂-CH₂- |
| 25.8 | Ar-C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad | O-H stretch (alcohol) |
| 3060, 3010 | Medium | C-H stretch (aromatic) |
| 2940, 2870 | Strong | C-H stretch (aliphatic) |
| 1600, 1495 | Strong | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 166 | 40 | [M]⁺ (Molecular ion) |
| 148 | 20 | [M - H₂O]⁺ |
| 133 | 100 | [M - CH₂OH - H]⁺ |
| 121 | 80 | [C₈H₉O]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
This guide provides a foundational understanding of the synthesis and characterization of 3-(2-Methoxyphenyl)propan-1-ol. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.
